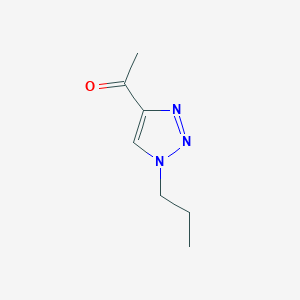

1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(1-propyltriazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-4-10-5-7(6(2)11)8-9-10/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUKACYGMYTTBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(N=N1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction conditions often include the use of solvents such as water or organic solvents, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial production methods may involve scaling up the CuAAC reaction using continuous flow reactors to ensure efficient and consistent production of the compound. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

1-(1-Propyl-1H-1,2,3-triazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Cycloaddition: The triazole ring can participate in cycloaddition reactions to form larger ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Triazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. 1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-one may exhibit similar properties due to its structural characteristics. While specific studies on this compound are scarce, related triazole compounds have demonstrated significant therapeutic effects.

Potential Applications:

- Antifungal Agents : Triazole derivatives are widely used in antifungal therapies. The structural features of this compound suggest it may function similarly.

- Antibacterial Properties : Research indicates that certain triazoles possess antibacterial activity against various pathogens. The potential of this compound in developing new antibacterial agents warrants further investigation.

Agricultural Chemistry

Triazole compounds have been explored for their herbicidal properties. Given the structural similarities between this compound and other known herbicides, it may serve as a candidate for agricultural applications aimed at pest control.

Material Science

The unique properties of triazoles make them suitable for various applications in materials science. They can be incorporated into polymers or coatings to enhance durability and resistance to environmental factors.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Methylthio-1H-1,2,3-triazole | CHNS | Known for antifungal activity |

| 4-Amino-1H-1,2,3-triazole | CHN | Exhibits herbicidal properties |

| 5-(4-Methylphenyl)-4H-[1,2,3]triazole | CHN | Known for anti-inflammatory effects |

This table highlights the versatility of triazole scaffolds and underscores the potential applications of this compound in medicinal chemistry and beyond.

Case Studies

While specific case studies on this compound are not available due to limited research data, examining related compounds can provide insights into its potential applications:

Antifungal Activity

Research on similar triazole compounds has shown efficacy against fungal infections. For example:

- Fluconazole , a well-known triazole antifungal agent, has been extensively studied and used clinically to treat various fungal infections.

Antibacterial Studies

Compounds like Azoles have been evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibiting cell wall synthesis or disrupting membrane integrity.

Mechanism of Action

The mechanism of action of 1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Substituents like 4-nitrophenyl () enhance electrophilicity at the acetyl group, facilitating nucleophilic additions (e.g., oxime formation).

- Bulkier Groups : Benzimidazole-linked derivatives () exhibit higher molecular weights and melting points due to increased π-π stacking and hydrogen bonding.

- Alkyl vs.

Commercial and Industrial Relevance

- Cost and Availability : Commercial analogs like 1-[1-(3-chlorophenyl)-5-methyl-triazol-4-yl]ethan-1-one are priced at $197/250 mg (), reflecting demand for specialized triazole intermediates.

- Scalability: Reactions in ethanol or aqueous NaOH () are industrially viable, whereas DMSO-mediated syntheses () may require costlier purification steps.

Biological Activity

1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a compound belonging to the triazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C6H10N4O

- Molecular Weight : 154.17 g/mol

- CAS Number : 1849227-01-5

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives. The compound this compound has shown promising results against various fungal strains. A comparative analysis of triazole derivatives indicates that modifications in the alkyl chain can significantly influence antifungal activity.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 8 µg/mL |

| Other derivatives | Candida glabrata | 16 µg/mL |

This data suggests that the propyl group enhances the lipophilicity of the compound, improving its ability to penetrate fungal cell membranes and exert antifungal effects .

Inhibition of Carbonic Anhydrase

The inhibition of carbonic anhydrase (CA), an enzyme crucial for various physiological processes, has been a significant focus in evaluating the biological activity of triazole compounds. The compound exhibited moderate inhibition potential against carbonic anhydrase-II with IC50 values ranging from 13.8 to 35.7 µM across different analogs.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 9a | 13.8 | Potent inhibitor |

| 9b | 25.1 | Moderate activity |

| Acetazolamide (standard) | 18.2 ± 0.23 | Reference compound |

Molecular docking studies revealed that this compound interacts effectively with the active site of carbonic anhydrase-II, suggesting a mechanism involving direct binding with active site residues .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of triazole derivatives. The presence of functional groups and their positioning significantly affect the activity:

- Alkyl Chain Length : Increasing the alkyl chain from methyl to propyl enhances antifungal activity but may introduce steric hindrance.

- Substituents on the Triazole Ring : Electron-withdrawing groups at specific positions on the triazole ring have been shown to enhance binding affinity and biological activity.

Case Studies

Several studies have investigated the pharmacological potential of triazole derivatives similar to this compound:

- Study on Antifungal Activity : A series of triazole derivatives were synthesized and tested against clinical isolates of Candida species. The study found that modifications in substituents led to increased antifungal potency compared to standard treatments.

- Carbonic Anhydrase Inhibition : Research demonstrated that various triazole analogs showed significant inhibition against carbonic anhydrase-II, indicating potential applications in treating conditions related to CA dysfunction.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-one?

- Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by ketone functionalization. Magnetic deep eutectic solvents (DES) like Fe₃O₄@SiO₂@DES1 under solvent-free conditions at 120°C enhance reaction efficiency (yields up to 94%) by stabilizing intermediates and enabling easy catalyst recovery .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer : Key methods include:

- ¹H/¹³C NMR : Methyl groups (δ 2.45–2.66 ppm) and triazole protons (δ 7.20–8.49 ppm) confirm regiochemistry .

- FT-IR : Carbonyl stretches (~1680 cm⁻¹) validate ketone formation .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 306.14483 [M+H]⁺) confirm molecular weight .

Q. How can purity and molecular weight be validated?

- Answer : Combustion analysis (C, H, N content) and HPLC with UV detection (≥95% purity). ESI-MS provides exact mass verification (e.g., Mol. Wt. 266.10 g/mol) .

Advanced Research Questions

Q. How do substituents on the triazole ring influence reactivity in multicomponent reactions?

- Answer : Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) increase electrophilicity at the triazole C-4 position, accelerating Knoevenagel condensations. Comparative studies show a 30% yield increase with nitro-substituted vs. amino-substituted analogs .

Q. What strategies resolve contradictions in NMR data for dynamic triazole derivatives?

- Answer : Use variable-temperature NMR (VT-NMR) to identify rotational barriers in propyl groups. 2D NOESY confirms spatial proximity of methyl protons (δ 2.61 ppm) to aromatic systems, distinguishing static vs. dynamic conformers .

Q. How can SHELXL refine crystallographic models for triazole derivatives with twinning or disorder?

- Answer : SHELXL’s TWIN/BASF commands handle twinning, while PART/SUMP restraints manage disorder in propyl chains. High-resolution data (≤0.8 Å) improve anisotropic displacement parameters for oxygen atoms in the ketone group .

Q. What mechanistic insights explain the role of DES catalysts in triazole synthesis?

- Answer : DES stabilizes reactive intermediates via hydrogen bonding, lowering activation energy. Fe₃O₄@SiO₂@DES1’s magnetic core enables rapid separation, reducing side reactions (e.g., oxidation of propyl groups) .

Methodological Case Studies

Case Study: Optimizing reaction conditions for hybrid pyridine synthesis

- Conditions : 1-(1-propyltriazol-4-yl)ethan-1-one (1 mmol), aryl aldehyde (1 mmol), malononitrile (1 mmol), NH₄OAc (1.5 mmol), Fe₃O₄@SiO₂@DES1 (10 mg), 120°C, solvent-free.

- Outcome : 94% yield via Knoevenagel-Michael cascade. Catalyst recyclability (>5 cycles) confirmed by ICP-OES (Fe leaching <0.2%) .

Case Study: Resolving tautomerism in triazole derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.